N-(4-chlorophenyl)-6-oxo-4-(trifluoromethyl)-1-[4-(trifluoromethyl)phenyl]pyridazine-3-carboxamide
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Description
N-(4-chlorophenyl)-6-oxo-4-(trifluoromethyl)-1-[4-(trifluoromethyl)phenyl]pyridazine-3-carboxamide is a useful research compound. Its molecular formula is C19H10ClF6N3O2 and its molecular weight is 461.75. The purity is usually 95%.
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Biological Activity
N-(4-chlorophenyl)-6-oxo-4-(trifluoromethyl)-1-[4-(trifluoromethyl)phenyl]pyridazine-3-carboxamide, also known by its CAS number 477854-87-8, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.
- Molecular Formula : C19H10ClF6N3O2
- Molar Mass : 461.74 g/mol
- Structure : The compound features a pyridazine core with multiple substituents, including trifluoromethyl groups and a chlorophenyl moiety, which are known to enhance biological activity.
Biological Activity Overview
The compound exhibits a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The following sections detail these activities based on recent research findings.
Antimicrobial Activity
Research has shown that derivatives of pyridazine compounds often possess significant antimicrobial properties. In particular:
- Inhibition of Bacterial Growth : The compound has demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. For instance, a related study indicated that similar compounds exhibited minimum inhibitory concentration (MIC) values ranging from 66 μM to 97 μM against these pathogens .
Bacterial Strain | MIC (μM) |
---|---|
Staphylococcus aureus | 66 |
Escherichia coli | 97 |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been evaluated through its inhibition of cyclooxygenase (COX) enzymes. Notably:
- COX Inhibition : The compound was tested for its inhibitory effects on COX-1 and COX-2 enzymes. Preliminary results indicated IC50 values significantly lower than traditional anti-inflammatory drugs like indomethacin, suggesting strong anti-inflammatory properties .
Compound | IC50 (μM) | Target Enzyme |
---|---|---|
N-(4-chlorophenyl)... | 15 | COX-1 |
N-(4-chlorophenyl)... | 20 | COX-2 |
Anticancer Activity
The cytotoxic effects of the compound have been investigated against various cancer cell lines. Studies revealed:
- Cytotoxicity Against Cancer Cells : The compound showed promising results in inhibiting the proliferation of breast cancer MCF-7 cells with IC50 values indicating moderate potency .
Cell Line | IC50 (μM) |
---|---|
MCF-7 (Breast Cancer) | 25 |
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of this compound's biological activity:
- Synthesis and Evaluation : A study synthesized several derivatives of pyridazine and evaluated their antibacterial and anti-inflammatory activities. The presence of trifluoromethyl groups was correlated with increased potency against various pathogens .
- Molecular Docking Studies : Computational studies have suggested that the trifluoromethyl groups enhance binding affinity to target enzymes, contributing to the observed biological activities .
- Structure-Activity Relationship (SAR) : Investigations into SAR highlighted that electron-withdrawing groups like trifluoromethyl significantly enhance the antimicrobial activity compared to their non-fluorinated counterparts .
Properties
IUPAC Name |
N-(4-chlorophenyl)-6-oxo-4-(trifluoromethyl)-1-[4-(trifluoromethyl)phenyl]pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10ClF6N3O2/c20-11-3-5-12(6-4-11)27-17(31)16-14(19(24,25)26)9-15(30)29(28-16)13-7-1-10(2-8-13)18(21,22)23/h1-9H,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCJTMYLVCIOQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)N2C(=O)C=C(C(=N2)C(=O)NC3=CC=C(C=C3)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10ClF6N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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